

Glasdegib treatment cycles and duration optimization

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Compound Focus: Glasdegib

CAS No.: 1095173-27-5

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Standard Dosing & Treatment Schedule

The foundation of **glasdegib** therapy is a continuous 28-day cycle, combining it with low-dose cytarabine (LDAC) [1] [2] [3].

Component	Dosage and Frequency	Cycle Days	Additional Administration Notes
Glasdegib	100 mg, orally once daily [4] [2]	Days 1-28	Take at the same time each day, with or without food. Do not crush or split tablets [3].
Cytarabine (LDAC)	20 mg, subcutaneously twice daily [4] [2]	Days 1-10	-

Cycle Duration and Optimization:

- A full treatment cycle is **28 days** [4] [2].
- Treatment should continue for **a minimum of 6 cycles** in the absence of unacceptable toxicity or disease progression to allow adequate time for clinical response [4] [2] [3].
- After the initial 6 cycles, the duration of further treatment is at the physician's discretion based on the patient's clinical benefit and tolerability [5].

Clinical Efficacy and Response Data

The efficacy of this regimen is supported by clinical trials. The following table summarizes key survival outcomes from the BRIGHT AML 1003 trial and a real-world study in relapsed/refractory patients.

Study Population	Treatment	Complete Remission (CR) Rate	Median Overall Survival	Hazard Ratio (OS)
Newly diagnosed AML (ineligible for intensive chemo) [1]	Glasdegib + LDAC (n=78)	19.2% [1]	8.8 months [1]	0.51 (vs. LDAC) [1]
	LDAC alone (n=38)	2.6% [1]	4.9 months [1]	-
Patients NOT achieving CR [1] [6]	Glasdegib + LDAC (n=63)	-	5.0 months [1]	0.63 (vs. LDAC) [1]
	LDAC alone (n=37)	-	4.1 months [1]	-
R/R AML (post-hypomethylating agent failure) [5]	Glasdegib + LDAC (n=13 evaluable)	39% (CR+CRp) [5]	6.5 months [5]	-

A critical finding from a post-hoc analysis of the BRIGHT AML 1003 trial is that patients who did **not** achieve a complete remission still derived a significant survival benefit from the **glasdegib**+LDAC combination compared to LDAC alone [1] [6]. This suggests the clinical utility of **glasdegib** extends beyond merely inducing remission.

Mechanism of Action: Signaling Pathway

Glasdegib is a small-molecule inhibitor of the Smoothed (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway [1] [7]. The following diagram illustrates the canonical Hh pathway and

the drug's mechanism.

In the absence of the Hh ligand, PTCH represses SMO activity. Upon ligand binding, this repression is relieved, allowing SMO to activate GLI transcription factors, which then migrate to the nucleus to drive the expression of genes involved in cell proliferation and survival [7]. **Glasdegib inhibits SMO**, preventing this downstream signaling, which is particularly important for disrupting the self-renewal and maintenance of leukemic stem cells [1] [8].

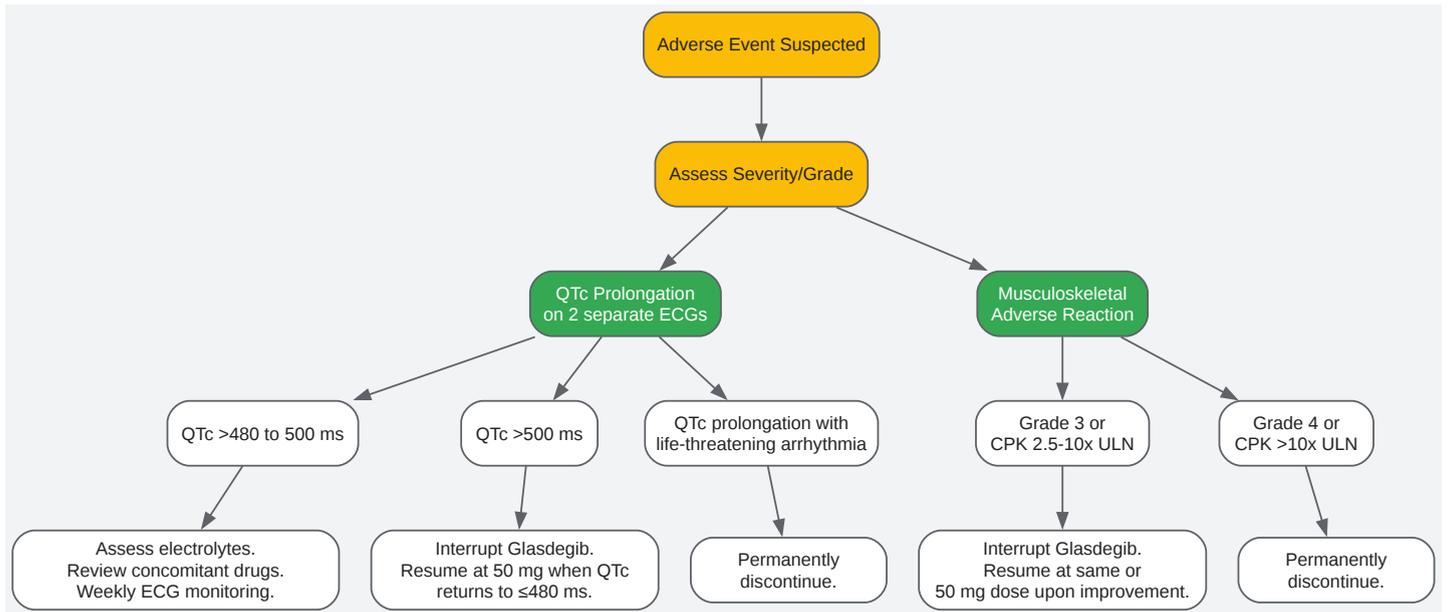
Safety Monitoring and Dose Modification Protocol

Proactive monitoring and management of adverse events are crucial for maintaining patients on therapy and optimizing treatment duration.

Baseline and Ongoing Monitoring [2] [3]:

- **Laboratory Tests:** Complete blood counts (at least weekly for first month), electrolytes, and renal/hepatic function (prior to initiation, weekly for first month, then monthly).
- **Cardiac Monitoring:** ECG prior to initiation, ~1 week after initiation, then monthly for the next 2 months. Monitor more frequently if QTc prolongation risk factors are present.
- **Musculoskeletal:** Baseline creatine phosphokinase (CPK) levels and as clinically indicated if muscle symptoms occur.

The following workflow outlines the management of the two key toxicities: QTc prolongation and musculoskeletal adverse reactions.



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Recommended Dose Modifications for Adverse Reactions [2] [3]:

Adverse Reaction	Severity	Recommended Action
QTc Prolongation	>480 to 500 ms	Monitor ECGs weekly; assess electrolytes and concomitant medications.
	>500 ms	Interrupt glasdegib ; resume at 50 mg once daily when QTc ≤480 ms.
	With life-threatening arrhythmia	Permanently discontinue glasdegib.
Musculoskeletal AE	Grade 3 or CPK 2.5-10x ULN	Interrupt glasdegib ; resume at same dose or 50 mg upon improvement.

Adverse Reaction	Severity	Recommended Action
	Grade 4 or CPK >10x ULN	Permanently discontinue glasdegib.
Other Non-Hematologic Toxicity	Grade 3	Interrupt glasdegib and/or LDAC; resume at same dose or reduce glasdegib to 50 mg .
	Grade 4	Permanently discontinue glasdegib and LDAC.

Concomitant Medication Management

Glasdegib is primarily metabolized by the liver enzyme CYP3A4. Concomitant use with other drugs that affect this pathway requires adjustments [9] [3].

- **Strong CYP3A4 Inducers:** Concomitant use should be avoided. If unavoidable, the **glasdegib** dose should be increased from 100 mg to 200 mg daily, or from 50 mg to 100 mg daily. The dose should be returned to the previous level 7 days after discontinuing the inducer [2] [3].
- **Strong CYP3A4 Inhibitors:** Coadministration can significantly increase **glasdegib** exposure. More frequent monitoring for adverse events is recommended if use is unavoidable [9].

Application in Relapsed/Refractory AML

Emerging real-world evidence suggests a role for **glasdegib** + LDAC in patients with relapsed/refractory AML, particularly after failure of hypomethylating agents like azacitidine or decitabine [5]. One study reported a composite complete remission rate of 39% and a median overall survival of 6.5 months in this heavily pre-treated population, with a manageable safety profile [5].

Conclusion

Optimizing **glasdegib** treatment involves adherence to the 28-day cycle with LDAC for a minimum of six cycles, supported by robust efficacy data in both newly diagnosed and relapsed/refractory AML. Successful implementation requires diligent safety monitoring, proactive management of QTc prolongation and

musculoskeletal events, and careful consideration of drug-drug interactions to maintain patients on therapy and maximize clinical benefit.

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To cite this document: Smolecule. [Glasdegib treatment cycles and duration optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001731#glasdegib-treatment-cycles-and-duration-optimization>]

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